molecular formula C15H13BrClNO B5815661 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B5815661
M. Wt: 338.62 g/mol
InChI Key: IUSOMAZCGBCCPS-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide, also known as BCPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain management. In cancer research, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. Inflammation studies have shown that 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide can reduce the production of pro-inflammatory cytokines, which can help alleviate inflammation-related diseases. Additionally, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been studied as a potential analgesic, with promising results in animal models.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer cells, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation studies, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. The exact mechanism of action of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide as an analgesic is not yet clear.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis. In inflammation studies, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, which can help alleviate inflammation-related diseases. Additionally, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide has been shown to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide is relatively stable and can be easily synthesized in large quantities. However, one limitation of using 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide. One area of interest is the development of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide in humans.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide as a therapeutic agent.

Synthesis Methods

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-bromobenzonitrile with 5-chloro-2-methylaniline, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain 2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide in its pure form.

properties

IUPAC Name

2-(4-bromophenyl)-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-10-2-7-13(17)9-14(10)18-15(19)8-11-3-5-12(16)6-4-11/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSOMAZCGBCCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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